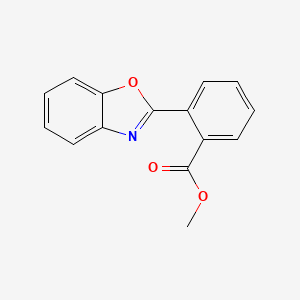

Methyl 2-(1,3-benzoxazol-2-yl)benzoate

Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

The benzoxazole scaffold, an aromatic organic structure composed of a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone in modern chemical research, particularly in medicinal and materials science. nih.gov Its rigid, planar structure and unique electronic properties make it a privileged pharmacophore found in a multitude of biologically active compounds. researchgate.net Natural and synthetic benzoxazoles exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

The versatility of the benzoxazole ring allows it to serve as a foundational building block for synthesizing more complex, bioactive molecules. nih.govresearchgate.net Researchers have successfully incorporated this moiety into compounds targeting a wide array of enzymes and receptors. For instance, certain benzoxazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net Others are investigated as potential treatments for neurodegenerative diseases. nih.gov Beyond medicine, benzoxazole derivatives are used in the development of new agrochemicals, such as fungicides and herbicides, and as optical brighteners and fluorescent probes in materials science. organic-chemistry.orgrsc.org The continuous exploration of benzoxazole chemistry underscores its immense potential in developing novel therapeutic agents and advanced materials. researchgate.net

Overview of Methyl 2-(1,3-benzoxazol-2-yl)benzoate within the Benzoxazole Family

This compound is a specific member of the vast benzoxazole family. It is structurally defined by a benzoxazole ring attached at its 2-position to a benzene ring, which in turn bears a methyl ester group at the ortho position.

| Property | Value |

| CAS Number | 92533-24-9 |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Data sourced from Guidechem epo.org |

Detailed experimental studies and specific applications for this compound are not extensively documented in publicly available scientific literature. However, its synthesis can be inferred from well-established methods for creating 2-aryl benzoxazoles. The most common and direct approach involves the condensation of 2-aminophenol (B121084) with a suitable carboxylic acid derivative. nih.govepo.orgyoutube.com For this specific compound, the reaction would likely involve the condensation of 2-aminophenol with a derivative of phthalic acid, such as methyl 2-(chloroformyl)benzoate, or a two-step process starting with phthalic anhydride (B1165640) followed by esterification. nih.gov

More advanced synthetic routes, such as the Suzuki cross-coupling reaction, have been successfully employed to create the core 2-(2-arylphenyl)benzoxazole scaffold. This method involves coupling 2-(2-bromophenyl)benzoxazole with an appropriate boronic acid. These general synthetic strategies highlight the chemical accessibility of the structural framework of this compound.

Contextualization within Benzoate (B1203000) Ester Chemistry and Benzoxazole Functionality

The chemical nature of this compound is defined by the interplay between its two primary functional components: the benzoate ester and the benzoxazole moiety.

Benzoate Ester Chemistry: Benzoate esters, such as methyl benzoate, are typically formed by the acid-catalyzed condensation of benzoic acid and an alcohol. The ester group is subject to characteristic reactions, most notably nucleophilic attack at the carbonyl carbon. A common reaction is hydrolysis, which cleaves the ester back into a carboxylic acid and an alcohol, and can be promoted by either acid or base. The reactivity of the ester and the attached benzene ring can be influenced by substituents on the ring. researchgate.net

Benzoxazole Functionality and the Ortho Effect: The benzoxazole system is an aromatic heterocycle that influences the electronic properties of the molecule. nih.gov Its placement at the ortho position relative to the methyl ester group in this compound introduces significant steric and electronic consequences, a phenomenon known as the "ortho effect". researchgate.netyoutube.com

Steric Hindrance: The bulky benzoxazole group physically obstructs access to the ester's carbonyl carbon. This steric hindrance would be expected to decrease the rate of reactions involving nucleophilic attack at this site, such as hydrolysis, compared to an unsubstituted or para-substituted benzoate ester.

Inhibition of Resonance: The steric clash between the ortho-benzoxazole group and the methyl ester group can force the ester to twist out of the plane of the benzene ring. youtube.com This loss of coplanarity inhibits resonance between the carbonyl group's π-system and the aromatic ring. nih.gov Such disruption of conjugation can alter the electronic distribution and reactivity of the entire molecule. While the ortho effect in benzoic acids typically increases their acidity, its impact on the reactivity of the corresponding esters is primarily driven by steric factors. nih.govyoutube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

92533-24-9 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

methyl 2-(1,3-benzoxazol-2-yl)benzoate |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3 |

InChI Key |

PHKPCKWEJMZZIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Historical and Contemporary Synthetic Pathways to Methyl 2-(1,3-benzoxazol-2-yl)benzoate

The synthesis of the benzoxazole (B165842) ring system is a well-established transformation in organic chemistry, with a rich history of methodological development. The primary approach involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carbonyl-containing precursor. For the specific synthesis of this compound, the key precursors would be 2-aminophenol and a derivative of 2-carboxybenzaldehyde, such as methyl 2-formylbenzoate.

Cyclization Reactions Utilizing 2-Aminophenol Derivatives and Carbonyl Precursors

The most common and direct route to the benzoxazole scaffold is the reaction of 2-aminophenol with a carbonyl compound. nih.gov This can include aldehydes, carboxylic acids, or their derivatives. nih.gov In the context of this compound, the reaction would involve the condensation of 2-aminophenol with methyl 2-formylbenzoate. The initial step is the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring.

Another related approach is the reaction of 2-aminophenol with a carboxylic acid, in this case, 2-(methoxycarbonyl)benzoic acid. This reaction typically requires a strong acid catalyst and high temperatures to facilitate the dehydration and cyclization process. The use of polyphosphoric acid (PPA) has been a conventional method for this transformation, serving as both a catalyst and a solvent. nih.gov

The table below summarizes typical reaction conditions for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes, which are analogous to the synthesis of the target molecule.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminophenol | Benzaldehyde | Isosorbide-initiated poly epichlorohydrin-cored (ISO-PECH) polyamine | Methanol | Room Temp | < 0.1 | 92-99 |

| 2-Aminophenol | Aromatic Aldehydes | Rice husk derived chemically activated carbon (RHCAC) | Ethanol/Water | Reflux | 1-2 | 85-95 |

| 2-Aminophenol | Aromatic Aldehydes | Fluorophosphoric acid | Ethanol | Room Temp | 2.4 | 80-95 |

| 2-Aminophenol | Aromatic Aldehydes | Polyphosphoric acid (PPA) | PPA | 145-150 | 3-6 | 85-95 |

Esterification and Functional Group Interconversion Strategies

While the primary strategy for synthesizing this compound involves forming the benzoxazole ring with the methyl benzoate (B1203000) moiety already present on one of the precursors, an alternative, though less direct, approach could involve the synthesis of 2-(1,3-benzoxazol-2-yl)benzoic acid followed by esterification.

This two-step process would first involve the cyclization of 2-aminophenol with phthalic anhydride (B1165640) or 2-carboxybenzaldehyde to yield 2-(1,3-benzoxazol-2-yl)benzoic acid. The subsequent esterification of this carboxylic acid with methanol would produce the target molecule. Standard esterification methods, such as Fischer-Speier esterification using a strong acid catalyst like sulfuric acid in methanol, could be employed. uomustansiriyah.edu.iq However, this approach is less atom-economical and involves an additional synthetic step compared to the direct cyclization with a pre-functionalized precursor.

Catalytic Approaches in Synthesis

The development of catalytic methods has significantly advanced the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved functional group tolerance compared to traditional stoichiometric reagents.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, have been extensively used to catalyze the formation of the benzoxazole ring. Copper-catalyzed methods often involve the intramolecular cyclization of ortho-haloanilides. rsc.org For the synthesis of this compound, this would entail the reaction of a 2-haloanilide precursor derived from 2-aminophenol and 2-(methoxycarbonyl)benzoic acid. Copper catalysts, in various forms including copper(I) and copper(II) salts and complexes, facilitate the C-O bond formation. rsc.org

Palladium-catalyzed reactions have also been developed, often involving C-H activation or cross-coupling strategies. acs.org For instance, a palladium catalyst can promote the direct arylation of a benzoxazole core, though this is a less common approach for the synthesis of 2-arylbenzoxazoles compared to cyclization methods.

The following table presents examples of transition metal-catalyzed synthesis of 2-arylbenzoxazoles.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dendronized amine polymer-Pd complex | 2-Aminophenol, Benzaldehyde | - | Ethanol | 50 | 3 | 88 |

| Nickel(II) complexes of benzoyl hydrazones | 2-Aminophenol, Aromatic Aldehydes | K2CO3 | DMF | 80 | 3-4 | 87-94 |

| TiO2-ZrO2 | 2-Aminophenol, Aromatic Aldehydes | - | Acetonitrile | 60 | 0.25-0.42 | 83-93 |

Organocatalytic and Acid-Catalyzed Methods (e.g., Polyphosphoric Acid, PEG-SO3H, Brønsted Acidic Ionic Liquids)

A variety of organocatalytic and acid-catalyzed methods provide efficient and often more environmentally friendly alternatives to metal-catalyzed processes.

Polyphosphoric Acid (PPA) has been a cornerstone in benzoxazole synthesis for decades. It acts as both a Brønsted acid catalyst and a dehydrating agent, promoting the condensation of 2-aminophenol with carboxylic acids. ccsenet.orgresearchgate.net The reaction is typically carried out at high temperatures, with PPA serving as the solvent. nih.gov

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) is a recyclable and environmentally benign solid acid catalyst. jpsbr.org It has been shown to be effective for the one-pot synthesis of various benzoxazole derivatives from the condensation of 2-aminophenol with aromatic aldehydes in ethanol at room temperature, offering high yields and simple work-up procedures. jpsbr.org

Brønsted Acidic Ionic Liquids (BAILs) have emerged as green and reusable catalysts for a range of organic transformations, including the synthesis of benzoxazoles. nih.govacs.orgresearchgate.net These ionic liquids can act as both the catalyst and the reaction medium, facilitating the cyclization of 2-aminophenol with aldehydes under solvent-free conditions at elevated temperatures. nih.govacs.org The use of BAILs often allows for easy separation and recycling of the catalyst. nih.govacs.org

| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Polyphosphoric acid (PPA) | 2-Aminophenol, Aromatic Carboxylic Acids | PPA | 150-200 | 2-4 | High |

| PEG-SO3H (5% w/w) | 2-Aminophenol, Benzaldehyde | Ethanol | Room Temp | 2.5 | 94 |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 95 |

Nanomaterial-Supported Catalysis

In recent years, the use of nanomaterials as catalyst supports has gained significant attention due to their high surface area, enhanced catalytic activity, and ease of recovery. Several nanomaterial-supported catalysts have been developed for the synthesis of benzoxazoles.

For example, magnetic nanoparticles, such as Fe3O4, can be functionalized with an acidic group (e.g., -SO3H) to create a magnetically separable solid acid catalyst. ajchem-a.comajchem-a.com These catalysts have been successfully employed in the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes, allowing for easy recovery of the catalyst using an external magnet and multiple reuses without significant loss of activity. ajchem-a.comajchem-a.comnih.gov

Another example is the use of core-shell nanocatalysts, such as Ag@Fe2O3, which have demonstrated high catalytic performance in the synthesis of benzoxazole derivatives at room temperature in a water-ethanol solvent system. ckthakurcollege.net These methods align with the principles of green chemistry by utilizing recyclable catalysts and environmentally benign solvents. ckthakurcollege.net

| Nanocatalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free | 50 | 0.5-1.5 h | 90-97 |

| Ag@Fe2O3 core-shell | 2-Aminophenol, Aromatic Aldehydes | Water:Ethanol (5:1) | Room Temp | 7-15 min | 88-97 |

| Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-Aminophenol, Benzaldehyde | Solvent-free (ultrasound) | 70 | 30 min | 82 |

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of benzoxazole derivatives, including this compound, has been significantly enhanced by the adoption of advanced techniques that prioritize efficiency, speed, and environmental sustainability. These methods offer substantial improvements over classical synthetic protocols, which often involve long reaction times and harsh conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzoxazole rings. ajrconline.orgrasayanjournal.co.in This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods. rasayanjournal.co.ineurekaselect.com The direct coupling of microwave energy with the molecules in the reaction medium allows for efficient energy transfer, promoting faster reaction rates. eurekaselect.com

The synthesis of 2-substituted benzoxazoles, structurally analogous to the title compound, is commonly achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives under microwave irradiation. eurekaselect.com This one-pot cyclocondensation process is highly efficient, often completing in minutes as opposed to the hours required for traditional refluxing. nih.gov The advantages of this technology include not only accelerated reaction rates but also cleaner reactions with higher purity products, minimizing the need for extensive purification steps. ajrconline.org

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes (e.g., 10-15 min) nih.gov | Hours (e.g., 6-7 hours) nih.gov |

| Energy Transfer | Direct, efficient heating of molecules eurekaselect.com | Inefficient, slow heating via convection |

| Yield | Generally good to excellent ias.ac.in | Often lower and more variable |

| Environmental Impact | Considered a green chemistry approach ajrconline.orgrasayanjournal.co.in | Higher energy consumption and solvent use |

In line with the principles of green chemistry, solvent-free protocols for the synthesis of benzoxazoles have been developed to minimize environmental impact. journaljpri.com These methods eliminate the need for volatile and often toxic organic solvents, reducing waste and simplifying the work-up procedure. researchgate.net

One effective approach involves the reaction of o-substituted aminoaromatics (like 2-aminophenol) with acyl chlorides under solvent-free conditions, often facilitated by a reusable, solid-supported catalyst such as silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂). researchgate.net The reactants are simply ground together, and the reaction proceeds in the solid state. This methodology is characterized by its simplicity, high yields, and the eco-friendly nature of the catalyst. researchgate.net Such solvent-free reductive amination procedures have also been successfully employed for the synthesis of various benzoxazole derivatives. journaljpri.comresearchgate.net

| Protocol | Key Features | Advantages | Reference |

|---|---|---|---|

| Solid-State Grinding | Reactants are ground together without solvent. | Eliminates solvent waste; simple procedure. | journaljpri.com |

| Solid-Supported Catalysis | Use of catalysts like NaHSO₄-SiO₂ under solvent-free conditions. | High yields; easy catalyst recovery and reusability. | researchgate.net |

| Microwave Irradiation | Can be performed with or without solvent. | Drastic reduction in reaction time; energy efficient. | eurekaselect.comnih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of benzoxazole formation is crucial for optimizing reaction conditions and controlling the synthesis of specific derivatives like this compound.

The synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acid derivatives is widely accepted to proceed through a cyclocondensation mechanism. The formation of this compound from 2-aminophenol and a suitable precursor, such as methyl 2-formylbenzoate (followed by oxidation) or methyl 2-(trichloromethyl)benzoate, involves several key steps.

Regioselectivity: In the context of synthesizing this compound, regioselectivity is primarily dictated by the inherent structure of the starting materials. The reaction involves the condensation of 2-aminophenol with a 2-substituted benzoic acid derivative. The connectivity of the final product is therefore predetermined, with the benzoxazole nitrogen and oxygen atoms originating from the amino and hydroxyl groups of 2-aminophenol, respectively, and the 2-position of the benzoxazole ring being substituted by the methyl benzoate moiety.

The question of regioselectivity becomes more complex if an unsymmetrically substituted 2-aminophenol is used as a starting material. For instance, the reaction of 4-chloro-2-aminophenol could potentially yield two different regioisomeric benzoxazole products. The specific isomer formed can be influenced by factors such as the nature of the catalyst, solvent, and reaction temperature, which can affect the relative reactivity of the functional groups and the stability of the intermediates. nih.gov

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. The molecule is achiral and planar. Therefore, stereoselectivity is not a consideration in its direct synthesis.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Elucidation of Molecular Connectivity and Functional Groups

Spectroscopic methods are fundamental in confirming the molecular structure of Methyl 2-(1,3-benzoxazol-2-yl)benzoate, identifying its constituent functional groups, and providing insight into its electronic environment.

¹H NMR: The proton spectrum is expected to show distinct signals for the benzoxazole (B165842) and benzoate (B1203000) ring protons, as well as a characteristic singlet for the methyl ester protons. The protons on the benzoxazole ring typically appear in the aromatic region, as do the protons on the benzoate ring. mdpi.com The methyl protons of the ester group (-COOCH₃) would likely appear as a sharp singlet further upfield.

¹³C NMR: The carbon spectrum would confirm the presence of 15 distinct carbon atoms, including the carbonyl carbon of the ester, which is expected at the most downfield position. mdpi.com The carbons of the two aromatic rings and the C=N carbon of the oxazole (B20620) ring would resonate at characteristic positions. mdpi.commdpi.com For instance, in 2-(3-(Fluorosulfato)phenyl)benzoxazole, aromatic carbons appear between 110 and 151 ppm, with the C=N carbon of the oxazole ring at 160.7 ppm. mdpi.com

Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Predicted values based on analogous structures.

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Benzoxazole Aromatic Protons | 7.30 - 7.80 | 110.0 - 151.0 |

| Benzoate Aromatic Protons | 7.40 - 8.30 | 125.0 - 132.0 |

| Methyl Ester (-OCH₃) | ~3.90 | ~52.0 |

| Ester Carbonyl (C=O) | - | ~167.0 |

| Oxazole Carbon (C=N) | - | ~161.0 |

Vibrational spectroscopy provides a "fingerprint" of the molecule by identifying the vibrational modes of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is expected around 1720-1730 cm⁻¹. The C=N stretching of the benzoxazole ring typically appears in the 1615-1640 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The spectrum would also feature bands corresponding to the C-O-C stretching of the ester and the oxazole ether linkage, as well as aromatic C-H stretching and bending vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Expected Characteristic IR Absorption Bands Predicted values based on analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1720 - 1730 |

| Oxazole (C=N) | Stretch | 1615 - 1640 |

| Aromatic Rings (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1250 - 1300 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound (C₁₅H₁₁NO₃), the molecular ion peak [M]⁺ would be expected at m/z 253.

The fragmentation under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. Studies on related 2-arene-oxazolines and 2-aroylbenzofurans suggest that cleavage of the bond between the heterocyclic and aryl rings is a common pathway. nih.govnih.gov

Predicted fragmentation could include:

Loss of the methoxy (B1213986) radical (•OCH₃) to give an ion at m/z 222.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 194.

Cleavage between the two rings, potentially forming a stable benzoxazolium cation (m/z 118) or a related fragment, and a benzoyl cation derivative.

Single-Crystal X-ray Diffraction (SCXRD) Studies

While a crystal structure for this compound has not been reported, analysis of closely related 2-arylbenzoxazole and 2-arylbenzimidazole structures provides significant insight into its likely solid-state conformation. researchgate.netresearchgate.netmdpi.com

The benzoxazole core is an essentially planar, rigid system. The bond lengths within this moiety are expected to be consistent with those observed in other benzoxazole structures. For example, the C=N imine bond is significantly shorter than the C-N and C-O single bonds within the heterocyclic ring. researchgate.net The geometry of the methyl benzoate portion would exhibit typical bond lengths for an ester-substituted benzene (B151609) ring.

Expected Bond Lengths (Å) Based on Analogous Structures Data derived from related 2-arylbenzoxazole and 2-arylbenzimidazole crystal structures. mdpi.com

| Bond | Expected Length (Å) |

| Benzoxazole C=N | 1.30 - 1.38 |

| Benzoxazole C-O | 1.36 - 1.39 |

| Benzoxazole C-N | 1.39 - 1.41 |

| Benzoate C=O | 1.20 - 1.22 |

| Benzoate C-O(Me) | 1.33 - 1.35 |

| C(benzoxazole)-C(benzoate) | 1.47 - 1.49 |

Key Torsion Angles (°) from an Analogous Structure (2-(4-bromophenyl)-1-phenyl-benzimidazole) Illustrative data from a related structure to indicate expected conformation. mdpi.com

| Atoms Defining Angle | Torsion Angle (°) |

| N(ring)-C(imine)-C(aryl)-C(aryl) | ~35-45 |

| O(ring)-C(imine)-C(aryl)-C(aryl) | ~140-150 |

These values indicate a significant twist from planarity, which influences the crystal packing, often leading to arrangements stabilized by weak C–H···π and π···π stacking interactions rather than a fully co-planar stacking. mdpi.com

Crystal Packing Arrangements and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information regarding the precise arrangement of molecules of this compound in a crystal lattice is not detailed in the available literature. This includes the absence of specific data on potential hydrogen bonds (such as C-H···O or C-H···N interactions) and π-π stacking, including parameters like inter-centroid distances and angles which are crucial for a thorough understanding of its solid-state architecture.

While studies on related but distinct compounds, such as methyl 1,3-benzoxazole-2-carboxylate, show the presence of π–π stacking and C—H⋯N and C—H⋯O hydrogen bonds, this information cannot be accurately extrapolated to this compound. nih.gov Similarly, research on other benzoxazole derivatives has identified various intermolecular forces, but these are specific to the studied molecules and not directly applicable. nih.gov

Reactivity, Transformations, and Derivatization Studies

Functional Group Reactivity of the Benzoate (B1203000) Ester Moiety

The benzoate ester group in Methyl 2-(1,3-benzoxazol-2-yl)benzoate is a primary site for nucleophilic attack and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1,3-benzoxazol-2-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more efficient as the resulting carboxylate is deprotonated, driving the reaction to completion. This transformation is fundamental for creating derivatives such as amides or other esters.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by heating in the presence of the corresponding alcohol and an acid or base catalyst. This allows for the modification of the ester group to alter the molecule's physical and chemical properties.

Reduction: The ester can be reduced to the corresponding primary alcohol, [2-(1,3-benzoxazol-2-yl)phenyl]methanol (B5933887). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Softer reducing agents like sodium borohydride (B1222165) may also be effective, sometimes requiring elevated temperatures or the use of additives. nih.gov

Aminolysis: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating or catalysis.

Reactivity of the Benzoxazole (B165842) Heterocycle

The benzoxazole ring system is an electron-rich heterocycle, which influences its susceptibility to various chemical transformations.

The benzoxazole ring can undergo electrophilic substitution, although the conditions need to be carefully controlled to avoid reaction at the more activated benzoate ring. The positions on the benzoxazole ring most susceptible to electrophilic attack are typically the 5- and 7-positions due to the directing effects of the fused benzene (B151609) ring and the heteroatoms. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic attack on the benzoxazole ring itself is less common unless activated by electron-withdrawing groups or through the formation of an intermediate. rsc.org However, the C2 position of the benzoxazole is electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions. nih.gov

The benzoxazole ring is generally stable to mild oxidizing and reducing conditions. However, under more vigorous conditions, transformations can occur. Strong oxidizing agents can potentially lead to the cleavage of the oxazole (B20620) ring. Reductive cleavage of the C-O bond in the oxazole ring can also be achieved under specific catalytic hydrogenation conditions.

Derivatization to Analogous Benzoxazole Structures

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives.

Derivatives can be synthesized by starting with substituted precursors. For instance, using substituted 2-aminophenols in the initial condensation reaction with methyl salicylate (B1505791) or a derivative thereof can introduce substituents onto the benzoxazole portion of the molecule. nih.govacs.org A variety of substituted 2-aryl benzoxazoles have been successfully synthesized using different catalytic systems.

Table 1: Examples of Catalytic Systems for the Synthesis of 2-Aryl Benzoxazoles

| Catalyst | Reaction Conditions | Yield Range | Reference |

| TiO₂–ZrO₂ | Acetonitrile, 60 °C, 15–25 min | 83–93% | nih.gov |

| Montmorillonite KSF clay | CH₃CN, 90 °C, 14 h | 82–93% | nih.gov |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C, 5 h | up to 98% | |

| Ni(II) complexes | DMF, K₂CO₃, 80 °C, 3–4 h | 87–94% | nih.gov |

These methods highlight the versatility in creating a library of compounds with various functionalities on the benzoxazole ring system.

The methyl ester group is a versatile handle for a variety of chemical modifications.

Conversion to Carboxylic Acid: As mentioned, hydrolysis yields the carboxylic acid, 2-(1,3-benzoxazol-2-yl)benzoic acid. This acid can then be converted into an acid chloride using reagents like thionyl chloride or oxalyl chloride, which is a highly reactive intermediate for the synthesis of amides and other esters.

Amide Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amide derivatives.

Reduction to Alcohol: The reduction of the methyl ester to [2-(1,3-benzoxazol-2-yl)phenyl]methanol provides another point for derivatization. nih.gov The resulting alcohol can be oxidized to the corresponding aldehyde or undergo etherification or esterification reactions.

Table 2: Summary of Transformations of the Benzoate Ester Group

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O/MeOH, reflux2. H₃O⁺ | 2-(1,3-benzoxazol-2-yl)benzoic acid |

| This compound | LiAlH₄, THF | [2-(1,3-benzoxazol-2-yl)phenyl]methanol |

| 2-(1,3-benzoxazol-2-yl)benzoic acid | SOCl₂, reflux | 2-(1,3-benzoxazol-2-yl)benzoyl chloride |

| 2-(1,3-benzoxazol-2-yl)benzoyl chloride | R¹R²NH, base | N,N-dialkyl-2-(1,3-benzoxazol-2-yl)benzamide |

| [2-(1,3-benzoxazol-2-yl)phenyl]methanol | PCC, CH₂Cl₂ | 2-(1,3-benzoxazol-2-yl)benzaldehyde |

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of benzoxazole (B165842) derivatives. DFT provides a balance between accuracy and computational cost, making it a standard method for studying the electronic structure and geometry of such molecules. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

In studies of related benzoxazole derivatives, the HOMO and LUMO are typically localized on different parts of the molecule. For instance, in one study, the HOMO was found on the 2-(p-chloro-benzyl) ring and the benzoxazole system, while the LUMO was distributed across the entire structure. nih.gov The determination of HOMO and LUMO energies helps in calculating key chemical parameters like electronegativity, chemical potential, and absolute hardness, which further characterize the molecule's reactivity. nih.gov The intermolecular charge transfer and biological activity of a molecule are significantly influenced by these orbitals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Benzoxazole Derivative This table presents example data from a related benzoxazole compound to illustrate the concept, as specific values for Methyl 2-(1,3-benzoxazol-2-yl)benzoate are not available.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.21 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.33 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.88 | Indicates high kinetic stability and low chemical reactivity. |

Data derived from a study on a 2,5-substituted benzoxazole derivative. nih.gov

Computational geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule. For benzoxazole systems, methods like DFT with specific basis sets (e.g., B3LYP/6-311++g(d,p)) are employed to calculate the ground-state molecular structure. nih.gov

Analysis of the closely related compound, methyl 1,3-benzoxazole-2-carboxylate, reveals that the benzoxazole system is nearly planar. nih.govresearchgate.net The molecule crystallizes in a monoclinic space group, with bond lengths and angles conforming to expected values for a benzoxazole structure. nih.gov The N1—C1 bond, for example, is significantly shorter than other bonds within the oxazole (B20620) ring, indicating its double-bond character. nih.gov Such computational and crystallographic data are crucial for understanding the molecule's structural framework.

Table 2: Selected Crystallographic Bond Lengths for Methyl 1,3-benzoxazole-2-carboxylate

| Bond | Length (Å) |

|---|---|

| N1—C1 | 1.293 (2) |

| O1—C1 | 1.365 (2) |

| O1—C7 | 1.393 (2) |

| C1—C2 | 1.488 (2) |

| C2=O3 | 1.196 (2) |

Data from the crystallographic study of methyl 1,3-benzoxazole-2-carboxylate. nih.gov

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and assign spectral bands to specific vibrational modes.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map illustrates regions of different electrostatic potential on the molecular surface using a color scale. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. dergipark.org.tr

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or zero potential.

For benzoxazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the molecule's conformational landscape, identifying stable conformations and the transitions between them.

For benzoxazole derivatives, MD simulations are particularly useful for analyzing the stability of a ligand when bound to a biological target, such as a protein receptor. rjeid.com These simulations can reveal fluctuations in the ligand's position and conformation within the binding site, providing a more realistic model of the molecular interactions. rjeid.com

In-Silico Studies on Molecular Interactions and Binding Mechanisms

In-silico techniques like molecular docking and binding energy calculations are essential in drug discovery and materials science for predicting how a ligand interacts with a receptor. rdd.edu.iqsemanticscholar.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. semanticscholar.org The process generates a binding score, often in kcal/mol, which estimates the binding affinity. Lower (more negative) scores suggest stronger binding. rjeid.com Docking studies on various benzoxazole compounds have been performed to investigate their potential as inhibitors for targets like COVID-19 main protease and dihydrofolate reductase. nih.govrdd.edu.iq These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. semanticscholar.org

Following docking and MD simulations, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand-receptor complex. rjeid.com This provides a more accurate estimation of binding affinity than docking scores alone. In a study on formazan (B1609692) derivatives of benzoxazole, MM/PBSA analysis was used to determine the free binding energy, with one compound exhibiting a value of -58.831 kJ/mol, indicating a stable interaction with the receptor. rjeid.com

Table 3: Illustrative Molecular Docking and Binding Energy Results for a Benzoxazole Derivative This table presents example data from a related benzoxazole compound to illustrate the concepts.

| Parameter | Value | Description |

|---|---|---|

| Docking Score | -8.0 kcal/mol | Predicted binding affinity from molecular docking. |

| MM/PBSA Binding Energy | -58.831 kJ/mol | Calculated free energy of binding from MD simulation. |

| Key Interacting Residues | Lys15, Ser144, His164 | Amino acids in the target protein forming key bonds with the ligand. |

Data derived from a study on a 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative. rjeid.com

Theoretical Structure-Property Relationship (SPR) Studies

Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scispace.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical determinants of molecular reactivity and stability. scispace.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. irjweb.com This energy gap is also crucial in evaluating molecular electrical transport properties. scispace.comepstem.net

Global Reactivity Descriptors From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, determined within the framework of DFT, include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). irjweb.comepstem.net Chemical hardness, for instance, is a measure of resistance to change in electron distribution, with hard molecules having a large HOMO-LUMO gap. irjweb.comresearchgate.net These parameters provide a quantitative basis for predicting the chemical behavior of the molecule. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the charge distribution, where different colors represent different electrostatic potential values. dergipark.org.tr Typically, red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor) and are favorable for nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and benzoxazole ring, as well as the nitrogen atom, identifying these as potential sites for electrophilic interaction. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis NBO analysis provides detailed insight into intramolecular and intermolecular bonding and charge transfer interactions. It examines the delocalization of electron density between occupied Lewis-type orbitals and unoccupied non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, in related benzoxazole structures, significant stabilizing energies are observed from lone pair transitions of oxygen and nitrogen atoms to adjacent anti-bonding orbitals, highlighting the importance of hyperconjugative interactions in molecular stability. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By comparing calculated spectra with experimental results, the structural assignments can be validated with a high degree of confidence. nih.gov

NMR Spectroscopy Prediction The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). epstem.net Theoretical ¹H and ¹³C NMR spectra for this compound can be computed, typically using DFT methods like B3LYP. epstem.netnih.gov The calculated chemical shifts are then correlated with experimental values. A good linear correlation between the theoretical and experimental data confirms the molecular structure. epstem.net For similar aromatic ester compounds, proton signals for the methoxy (B1213986) group are typically predicted around 4 ppm, while aromatic protons appear in a wider range from approximately 6.8 to 8.5 ppm. marmara.edu.tr

| Atom Type | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|

| -OCH₃ (¹H) | 3.95 | 3.91 |

| Aromatic (¹H) | 7.20 - 8.10 | 7.15 - 8.05 |

| -OCH₃ (¹³C) | 52.5 | 52.1 |

| Aromatic (¹³C) | 110 - 155 | 109 - 154 |

| C=O (¹³C) | 166.0 | 165.5 |

Vibrational Spectroscopy Prediction Theoretical calculations can accurately predict the vibrational frequencies of a molecule in the gas phase. These calculations help in the assignment of complex experimental FT-IR and FT-Raman spectra. researchgate.net The predicted harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov For a molecule containing a benzoate (B1203000) ester and a benzoxazole ring, key vibrational modes would include the C=O stretching of the ester group, the C=N stretching of the oxazole ring, and various C-H and C=C stretching and bending modes of the aromatic systems. nih.govmarmara.edu.tr

| Vibrational Assignment | Hypothetical Scaled Calculated Frequency (cm⁻¹) | Description of Vibration |

|---|---|---|

| C-H Aromatic Stretch | 3100-3000 | Stretching of C-H bonds in the phenyl and benzoxazole rings. |

| C=O Ester Stretch | 1725 | Stretching of the carbonyl group in the methyl benzoate moiety. |

| C=N Imine Stretch | 1650 | Stretching of the carbon-nitrogen double bond in the oxazole ring. |

| C=C Aromatic Stretch | 1600-1450 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |

| C-O Ester Stretch | 1280 | Stretching of the carbon-oxygen single bond in the ester group. |

Advanced Applications in Materials Science and Chemical Sensing

Development as Components in Functional Materials (e.g., Polymers, Optical Materials)

The benzoxazole (B165842) nucleus is a key structural motif in the design of high-performance functional materials, particularly polymers and optical materials, due to its thermal resistance and unique photophysical properties. wikipedia.orgmdpi.com

Polymers: Benzoxazole-containing polymers are known for their excellent thermal and mechanical properties. For instance, poly(benzoxazole imide)s (PBOPIs), synthesized from diamine monomers containing the benzoxazole moiety, exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and superior thermal stability, with 5% weight loss temperatures between 510–564 °C. rsc.org These polymers also demonstrate good mechanical strength, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The incorporation of the Methyl 2-(1,3-benzoxazol-2-yl)benzoate structure into polymer chains could yield materials with similar high-performance characteristics, suitable for applications in aerospace and electronics where thermal and chemical stability are paramount.

| Polymer Series | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Tensile Modulus |

|---|---|---|---|---|

| Poly(benzoxazole imide)s (PBOPIs) | 285-363 °C | 510-564 °C | 103-126 MPa | 2.9-3.7 GPa |

Optical Materials: Benzoxazole derivatives are of significant interest for their applications in optical materials, including optical brighteners and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net A structurally similar compound, methyl 1,3-benzoxazole-2-carboxylate, has been effectively used to complex with europium, creating a highly efficient electroluminescent layer for OLEDs. researchgate.net The π-conjugated system of benzoxazoles facilitates desirable electronic and spectroscopic characteristics. mdpi.com Theoretical studies on donor-π-acceptor (D–π–A) architectures based on functionalized benzoxazoles show their potential in optoelectronic technologies, with significant nonlinear optical (NLO) responses. mdpi.com This suggests that this compound, with its inherent D-π-A nature, could be a promising candidate for developing new optical materials.

Exploration in Dye-Stuff Chemistry

The benzoxazole scaffold is a cornerstone in the development of fluorescent dyes and pigments. researchgate.net These compounds are noted for their strong fluorescence, high quantum yields, and excellent photostability, making them suitable for various applications, including fluorescent brighteners for textiles and polymers. researchgate.netrsc.org

Novel superhydrophobic fluorescent dyes based on coumarin-benzoxazole have been synthesized for dyeing polypropylene fibers, demonstrating excellent color strength and washability. researchgate.net The introduction of different alkyl groups into the benzoxazole moiety allows for the fine-tuning of fluorescence properties and affinity for specific materials. researchgate.net Furthermore, 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives are well-known for their excited-state intramolecular proton transfer (ESIPT) properties, making them suitable for solid-state sensing applications. researchgate.net Aromatic 2-(2′-hydroxyphenyl) benzoxazole esters are considered a novel class of "caged" photoluminescent dyes. medchemexpress.commedchemexpress.com The structural similarity of this compound to these compounds suggests its potential as a base structure for new classes of dyes with tailored optical properties.

| Dye Class | Core Structure | Key Property | Application |

|---|---|---|---|

| Superhydrophobic Dyes | Coumarin-benzoxazole | High affinity for polypropylene, excellent washability | Textile dyeing researchgate.net |

| ESIPT Dyes | 2-(2′-hydroxyphenyl)benzoxazole (HBO) | Excited-state intramolecular proton transfer | Solid-state sensing researchgate.net |

| Photoluminescent Dyes | 2-(2′-hydroxyphenyl) benzoxazole esters | Photoactivated fluorescence | Caged fluorescent probes medchemexpress.commedchemexpress.com |

Role in Coordination Chemistry and Metal Complexation

The benzoxazole ring system, containing both nitrogen and oxygen atoms with available lone pairs of electrons, is an effective ligand for coordinating with metal ions. This has led to extensive research into the coordination chemistry of benzoxazole derivatives and their applications in various fields, including bioinorganic chemistry and materials science. nih.govnih.gov

The structure of this compound provides multiple potential coordination sites (the nitrogen of the oxazole (B20620) ring and the oxygen atoms of the ester group) for binding to metal ions. The design of ligands based on the benzoxazole scaffold allows for the synthesis of metal complexes with specific geometries and electronic properties. nih.gov

For example, a ligand named 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole (L) has been synthesized to form transition metal complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov Studies of these complexes revealed that the ligand exhibits good coplanarity upon coordination, which enhances its ability to interact with biological molecules like DNA. nih.gov This demonstrates the principle of designing benzoxazole-based ligands to achieve specific structural and functional outcomes upon metal complexation. The presence of the methyl benzoate (B1203000) group in the target compound offers an additional coordination site through its carbonyl oxygen, potentially leading to the formation of stable chelate rings with metal ions.

Benzoxazole derivatives are widely explored as fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and pollutants. nih.gov The interaction of these ligands with metal ions through chelation often leads to significant changes in their spectroscopic properties, such as a shift in absorption or emission wavelengths or a change in fluorescence intensity. This response forms the basis of their sensing applications.

Metal complexes of benzoxazole derivatives have been shown to be effective in reversing multidrug resistance in bacteria, which involves specific binding and interaction at a molecular level. nih.gov Furthermore, benzoxazole and naphthoxazole derivatives have been systematically reviewed as fluorescent DNA probes, where their fluorescence emission is enhanced upon binding to DNA. periodikos.com.br The chelation of a metal ion by this compound would likely alter its photophysical properties, providing a mechanism for the ratiometric or turn-on/turn-off sensing of specific metal ions.

| Ligand | Metal Ions | Coordination Geometry | Potential Application |

|---|---|---|---|

| 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | Cu(II), Co(II), Ni(II), Zn(II) | Distorted octahedral | DNA binding agents nih.gov |

| 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Mn(II), Co(II), Cu(II) | Octahedral | Antimicrobial agents researchgate.net |

| 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Zn(II), Cd(II) | Tetrahedral | Antimicrobial agents researchgate.net |

| Methyl 2-((1-cyano-2-ethoxy-2-oxoethyl)diazenyl)benzoate | Co(II), Ni(II), Cu(II) | Octahedral | Bioactive complexes uobaghdad.edu.iq |

Design Principles for Novel Chemical Reagents and Catalysts

The benzoxazole scaffold is a versatile building block for the synthesis of novel chemical reagents and catalysts. The design principles often revolve around the structure-activity relationship (SAR), where substitutions at specific positions of the benzoxazole ring can tune the molecule's reactivity and catalytic activity. mdpi.com

For the synthesis of benzoxazole derivatives themselves, various catalytic systems have been developed, including Brønsted acidic ionic liquids and Fe3O4@SiO2-SO3H nanoparticles, which offer advantages like high yields, reusability, and environmentally friendly conditions. ajchem-a.comnih.govacs.org

In designing new reagents, the focus is often on the biological activity. For example, SAR studies have shown that substituents at the C-2 and C-5 positions of the benzoxazole ring are critical for antimicrobial activity. mdpi.com this compound can serve as a starting material or a model compound for developing new catalysts. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules to create more complex structures. The benzoxazole nitrogen can act as a directing group in metal-catalyzed C-H activation reactions, allowing for the functionalization of the adjacent benzene (B151609) ring. nih.gov This strategic functionalization is a key principle in the design of new ligands for asymmetric catalysis or reagents with specific recognition properties.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of benzoxazoles is evolving towards more efficient, environmentally friendly, and economically viable methods. jetir.orgckthakurcollege.net Future research is focused on the development of novel catalysts and synthetic strategies that offer high yields, short reaction times, and mild reaction conditions. jetir.orgajchem-a.com

A significant trend is the move towards "green chemistry," which emphasizes the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. ckthakurcollege.netbohrium.comijpbs.com Researchers are exploring various catalytic systems to achieve these goals. For instance, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. ajchem-a.comtandfonline.com Nanocatalysts, such as those based on silver-iron oxide core-shell nanoparticles (Ag@Fe2O3) and silica-supported sulfonic acid on magnetic nanoparticles (Fe3O4@SiO2-SO3H), have demonstrated excellent catalytic activity at room temperature and under solvent-free conditions. ckthakurcollege.netajchem-a.com

Ionic liquids, particularly Brønsted acidic ionic liquid gels (BAIL gels), are also emerging as effective and reusable catalysts for the synthesis of benzoxazoles. acs.orgnih.gov These catalysts offer high thermal stability and can be easily recovered and reused without a significant loss of activity. acs.orgnih.gov Furthermore, the use of microwave irradiation and ultrasound in conjunction with these advanced catalysts can significantly reduce reaction times and improve yields. ijpbs.com

Table 1: Comparison of Modern Catalysts in Benzoxazole (B165842) Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H ajchem-a.com | 2-aminophenol (B121084), Aromatic aldehydes | Solvent-free, 50°C | High | Magnetically recyclable, reusable, mild conditions. |

| Ag@Fe2O3 Core-Shell Nanoparticles ckthakurcollege.net | 2-aminophenol, Aromatic aldehydes | Water:Ethanol, Room Temp. | 88-97 | Magnetically recoverable, reusable, green solvent. |

| Brønsted Acidic Ionic Liquid (BAIL) Gel acs.orgnih.gov | 2-aminophenol, Benzaldehyde | Solvent-free, 130°C | 98 | Reusable, high yield, broad substrate scope. |

| Samarium triflate [Sm(OTf)3] ijpbs.comorganic-chemistry.org | o-amino(thio)phenols, Aldehydes | Aqueous medium | Good to Excellent | Reusable, mild conditions, green solvent. |

| MCM-41 tandfonline.com | 2-aminophenols, Benzoyl chlorides | Solvent-free | High | Reusable, high-yielding, simple procedure. |

Future work in this area will likely focus on designing even more sophisticated and highly efficient catalytic systems, potentially combining the advantages of different types of catalysts. The goal is to develop one-pot, multi-component reactions that are both atom-economical and environmentally benign for the synthesis of complex benzoxazole derivatives. ijpbs.comorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of benzoxazole derivatives is crucial for their rational design and application. Future research will continue to rely on a suite of advanced spectroscopic and structural characterization techniques to elucidate the fine details of these molecules.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy remain fundamental tools for confirming the chemical structures of newly synthesized benzoxazole derivatives. jetir.orgijpsjournal.com 1H-NMR and 13C-NMR spectroscopy provide detailed information about the connectivity of atoms, while IR spectroscopy helps in identifying key functional groups present in the molecule. ijpsjournal.comnih.gov

UV-visible (UV-vis) and Fluorescence Spectroscopy are particularly important for characterizing the photophysical properties of benzoxazole derivatives, which are often fluorescent. nih.govresearchgate.net These techniques provide insights into the electronic transitions within the molecule and are essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.netmdpi.com Researchers are investigating how modifications to the molecular structure affect the absorption and emission spectra, including phenomena like intramolecular proton transfer (ESIPT) and twisted internal charge transfer (TICT). nih.gov

Mass Spectrometry (MS) is another critical technique for confirming the molecular weight and elemental composition of the synthesized compounds. jetir.orgmdpi.com

For a deeper understanding of the three-dimensional arrangement of atoms and intermolecular interactions in the solid state, X-ray crystallography is an invaluable tool. researchgate.net This technique can reveal details about molecular stacking and hydrogen bonding, which are crucial for understanding the properties of crystalline materials. researchgate.net

Future perspectives in this area involve the use of more sophisticated techniques and the combination of multiple techniques to gain a comprehensive understanding of the structural and electronic properties of benzoxazole derivatives in both the ground and excited states.

Integration of Computational Methods for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new compounds with desired functionalities. dnu.dp.uamdpi.com For benzoxazole derivatives, computational methods are being increasingly integrated into the research workflow.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. dnu.dp.uamdpi.comresearchgate.net DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The HOMO-LUMO energy gap is a key parameter that influences the optical and electronic properties of a molecule and is crucial for designing materials for optoelectronic applications. nih.gov DFT can also be used to simulate UV-vis absorption and emission spectra, providing a theoretical basis for experimental observations. mdpi.comscilit.com

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques primarily used in drug discovery, but their principles can be extended to the design of functional materials. tandfonline.combenthamdirect.com These methods can help in understanding the interactions between a molecule and its target, which can be useful in designing benzoxazole-based sensors or other materials with specific recognition capabilities. tandfonline.combenthamdirect.com

The future of research in this area lies in the development of more accurate and efficient computational models that can reliably predict the properties of complex benzoxazole derivatives. The synergy between computational predictions and experimental validation will accelerate the discovery and development of new materials with tailored properties. tandfonline.com

Exploration of New Non-Biological Material Science Applications

While benzoxazole derivatives have been extensively studied for their biological activities, there is a growing interest in their application in non-biological material science. researchgate.netresearchgate.net Their unique photophysical and electronic properties make them promising candidates for a variety of advanced materials.

Optoelectronic Devices: A major area of exploration is their use in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The inherent fluorescence of many benzoxazole derivatives can be tuned by modifying their chemical structure, allowing for the creation of materials that emit light across the visible spectrum. mdpi.comnih.gov Research is focused on designing donor-π-acceptor (D-π-A) architectures to enhance their nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. mdpi.commdpi.com

Functional Materials: The versatility of the benzoxazole scaffold allows for the development of materials with unique functionalities. For instance, researchers have reported on benzoxazole derivative crystals that exhibit remarkable elasticity and piezochromism (color change under pressure). researchgate.net Such materials could find applications in flexible electronics, wearable devices, and smart sensors. researchgate.net

Future research will likely uncover even more diverse applications for benzoxazole-based materials. This includes their potential use as:

Fluorescent probes for sensing ions or molecules.

Components in solar cells , leveraging their light-harvesting capabilities. mdpi.com

Advanced polymers and composites with tailored thermal and mechanical properties.

The continued exploration of the structure-property relationships in benzoxazole derivatives will undoubtedly pave the way for the development of innovative materials with a wide range of technological applications.

Q & A

Q. Key Methodological Steps :

- Use TLC for real-time monitoring of intermediate formation.

- Optimize reflux time (e.g., 4 hours) to maximize yield.

- Employ ice-water quenching to precipitate products.

How are spectroscopic and computational methods applied to characterize the compound’s interaction with biomolecules like DNA?

Advanced Research Question

UV/Visible spectroscopy, FTIR, and viscometry are used to study binding interactions. For instance, hypochromic shifts in UV-Vis spectra indicate intercalation with DNA, while FTIR identifies functional groups involved in hydrogen bonding. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model molecular orbitals and thermodynamic parameters (ΔG, ΔH) to validate experimental findings .

Q. Methodological Framework :

- Conduct titration experiments to determine binding constants (Kb).

- Compare experimental spectra with DFT-simulated spectra for validation.

- Use viscosity measurements to assess DNA conformational changes.

What challenges arise in crystallographic data refinement for benzoxazole derivatives, and how are they resolved?

Advanced Research Question

Crystallographic refinement of benzoxazole derivatives often faces issues like twinning or weak diffraction. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data. For example, single-crystal X-ray studies at 150 K with SHELXL achieved an R-factor of 0.037 for 2-(1,3-benzoxazol-2-yl)benzoate derivatives .

Q. Resolution Strategies :

- Use twin refinement protocols in SHELXL for twinned crystals.

- Validate hydrogen bonding networks using Olex2 or PLATON.

How do physicochemical properties (e.g., logP, solubility) influence the compound’s applicability in drug discovery?

Basic Research Question

Key properties include a logP of 5.76 (indicating high lipophilicity), a boiling point of 523°C, and a vapor pressure of 4.9×10<sup>−11</sup> mmHg at 25°C. These parameters suggest limited aqueous solubility but strong membrane permeability, making the compound suitable for central nervous system (CNS) targeting .

Q. Methodological Implications :

- Use logP to predict blood-brain barrier penetration.

- Optimize solubility via salt formation or prodrug strategies.

How are discrepancies in spectral data (e.g., FTIR vs. DFT predictions) analyzed and resolved?

Advanced Research Question

Discrepancies between experimental FTIR peaks (e.g., C=O stretch at 1700 cm<sup>−1</sup>) and DFT predictions may arise from solvent effects or basis set limitations. Multi-method validation using MP2 calculations or hybrid functionals (e.g., B3LYP-D3) improves accuracy .

Q. Resolution Workflow :

- Compare gas-phase DFT results with solvent-corrected experimental data.

- Apply scaling factors to vibrational frequencies for better alignment.

What role does X-ray crystallography play in confirming the stereochemistry of derivatives?

Advanced Research Question

X-ray crystallography unambiguously resolves stereochemistry, as seen in the structure determination of 4-[2,4-(5-methyl-2-benzoxazolyl)phenyl]vinyl benzoate derivatives. Bond lengths (mean C–C = 0.002 Å) and torsion angles validate spatial arrangements .

Q. Best Practices :

- Collect high-resolution data (e.g., ≤ 0.8 Å) for precise electron density mapping.

- Use SHELXD for phase problem solutions in twinned crystals.

How are thermodynamic parameters (ΔG, ΔH) derived from drug-DNA interaction studies?

Advanced Research Question

Isothermal titration calorimetry (ITC) and van’t Hoff analyses provide ΔG and ΔH values. For this compound analogs, negative ΔG values (−25.6 kJ/mol) confirm spontaneous DNA binding, while ΔH (−48.2 kJ/mol) indicates exothermic interactions .

Q. Protocol :

- Perform ITC at multiple temperatures to calculate entropy changes (ΔS).

- Cross-validate with spectroscopic binding constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.